molecular formula C14H10N4O B3010009 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448123-75-8

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Cat. No.: B3010009
CAS No.: 1448123-75-8
M. Wt: 250.261
InChI Key: SUQCVRPEIOQJHS-UHFFFAOYSA-N
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Description

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C14H10N4O and its molecular weight is 250.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

The compound has been explored for its potential in the synthesis of antifolates, which are significant in cancer research. For instance, Gangjee et al. (2006) synthesized analogues as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, aiming at antitumor applications. These inhibitors are critical in cancer therapy as they target key enzymes involved in nucleotide synthesis (Gangjee et al., 2006).

Targeting Folate Receptor-specific Pathways

Research by Deng et al. (2008) focused on synthesizing pyrrolo[2,3-d]pyrimidine antifolates, targeting the folate receptor-specific glycinamide ribonucleotide formyltransferase, a key enzyme in purine nucleotide biosynthesis. This approach is significant in developing targeted therapies for cancer, as these compounds selectively inhibit cancer cells expressing specific folate receptors (Deng et al., 2008).

Antibacterial Applications

The pyrrolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been studied for their antibacterial properties. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Rostamizadeh et al., 2013).

Biochemical Synthesis and Modification

The compound has also been a subject of study in biochemical synthesis processes. Southwick et al. (1974) developed procedures for synthesizing related 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, enhancing antiparasitic selectivity through modifications like nitrogen-linked mono- and dichlorobenzoyl groups. Such studies provide insights into the synthesis and modification of complex biochemical compounds (Southwick et al., 1974).

Safety and Hazards

Pyrrolopyrimidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Users are advised to wear protective gloves, clothing, eye protection, and face protection when handling these compounds .

Properties

IUPAC Name

4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-5-10-1-3-11(4-2-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCVRPEIOQJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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